molecular formula C9H14O3 B14587967 (1S,5S)-5-Methyl-2-oxocyclohexyl acetate CAS No. 61592-65-2

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate

Cat. No.: B14587967
CAS No.: 61592-65-2
M. Wt: 170.21 g/mol
InChI Key: YIZGZUQIYLXENV-RCOVLWMOSA-N
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Description

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate is an organic compound that belongs to the class of esters. Esters are commonly found in nature and are known for their pleasant fragrances. This particular compound is characterized by its cyclohexyl ring structure with a methyl group and an acetate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate typically involves the esterification of the corresponding carboxylic acid with an alcohol. One common method is the Fischer esterification, where the carboxylic acid reacts with an alcohol in the presence of a mineral acid catalyst . Another method involves the reaction of a carboxylate ion with a primary alkyl halide through an S_N2 reaction .

Industrial Production Methods

In industrial settings, the production of esters like this compound often employs continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH^-) or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of new esters or amides.

Scientific Research Applications

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of (1S,5S)-5-Methyl-2-oxocyclohexyl acetate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. The pathways involved in its metabolism include hydrolysis, oxidation, and conjugation reactions .

Comparison with Similar Compounds

Similar Compounds

    Methyl cyclohexyl acetate: Similar structure but lacks the oxo group.

    Cyclohexyl acetate: Similar structure but lacks the methyl group.

    Cyclohexanone: Similar structure but lacks the acetate group.

Uniqueness

(1S,5S)-5-Methyl-2-oxocyclohexyl acetate is unique due to its specific stereochemistry and the presence of both a methyl group and an acetate functional group. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

61592-65-2

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

[(1S,5S)-5-methyl-2-oxocyclohexyl] acetate

InChI

InChI=1S/C9H14O3/c1-6-3-4-8(11)9(5-6)12-7(2)10/h6,9H,3-5H2,1-2H3/t6-,9-/m0/s1

InChI Key

YIZGZUQIYLXENV-RCOVLWMOSA-N

Isomeric SMILES

C[C@H]1CCC(=O)[C@H](C1)OC(=O)C

Canonical SMILES

CC1CCC(=O)C(C1)OC(=O)C

Origin of Product

United States

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